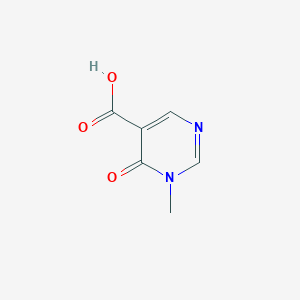

1-Methyl-6-oxo-1,6-dihydropyrimidin-5-carbonsäure

Übersicht

Beschreibung

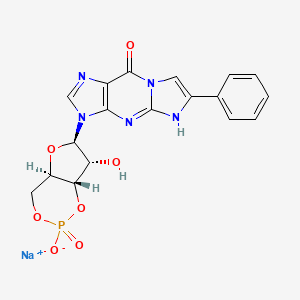

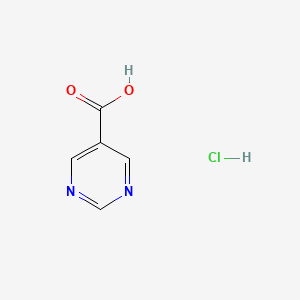

“1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 397310-83-7 . It has a molecular weight of 154.13 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid . The InChI code is 1S/C6H6N2O3/c1-8-3-7-2-4 (5 (8)9)6 (10)11/h2-3H,1H3, (H,10,11) and the InChI key is JJNBMNOFEWLXRC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Matrixmetalloproteinase (MMP)-Inhibition

Diese Verbindung hat sich als vielversprechender MMP-Inhibitor erwiesen. MMPs spielen eine entscheidende Rolle bei der Gewebsmodellierung, Entzündung und Krebsentwicklung. Insbesondere wurde 1-Methyl-6-oxo-1,6-dihydropyrimidin-5-carbonsäure auf seine selektive Inhibition von MMP-13 untersucht, die mit Knorpelabbau bei Arthrose verbunden ist . Ihre potenzielle therapeutische Anwendung bei Gelenkerkrankungen bedarf weiterer Untersuchungen.

Xanthinoxidase-Inhibition

Xanthinoxidase (XO) ist ein Schlüsselenzym, das am Purinstoffwechsel und an der Harnsäureproduktion beteiligt ist. Jüngste Studien haben Derivate von this compound als XO-Inhibitoren untersucht. Diese Verbindungen zeigen eine bemerkenswerte Aktivität gegen Hyperurikämie-assoziierte Erkrankungen wie Gicht . Ihr Potenzial zur Kontrolle des Harnsäurespiegels macht sie in diesem Bereich relevant.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . This enzyme is a significant target for the effective treatment of hyperuricemia-associated diseases .

Mode of Action

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid interacts with its target, Xanthine Oxidase, by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions are significant for the activity of this compound as an inhibitor of Xanthine Oxidase .

Biochemical Pathways

The action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid affects the purine scavenging pathway. This pathway involves the generation of uric acid and reactive oxygen species, which are the oxidative end-products of xanthine and hypoxanthine under the catalysis of Xanthine Oxidase . The inhibition of Xanthine Oxidase by 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can therefore reduce the levels of these end-products, which are associated with various pathogeneses such as inflammation, atherosclerosis, and carcinogenesis .

Result of Action

The molecular and cellular effects of the action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involve the inhibition of Xanthine Oxidase, leading to a reduction in the levels of uric acid and reactive oxygen species. This can help in the effective treatment of hyperuricemia-associated diseases .

Biochemische Analyse

Biochemical Properties

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase (XO). Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, leading to the production of uric acid. The compound interacts with key residues of the XO enzyme, such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, through hydrogen bonds, π-π stacking, and hydrophobic interactions . These interactions inhibit the activity of XO, making 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid a potential therapeutic agent for hyperuricemia-associated diseases.

Cellular Effects

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix in conditions such as breast cancer, osteoarthritis, and rheumatoid arthritis . By inhibiting MMP-13, the compound can potentially modulate cellular processes related to these diseases, affecting cell function and signaling pathways.

Molecular Mechanism

The molecular mechanism of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of xanthine oxidase, forming hydrogen bonds and hydrophobic interactions with key residues . This binding inhibits the enzyme’s activity, reducing the production of uric acid. Additionally, the compound’s inhibition of MMP-13 involves similar binding interactions, leading to the modulation of extracellular matrix degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been observed to change over time. The compound exhibits stability under normal storage conditions, with a purity of 95% . Long-term studies have shown that its inhibitory effects on xanthine oxidase and MMP-13 remain consistent over time, indicating its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits xanthine oxidase and MMP-13 without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, leading to the inhibition of uric acid production . The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the levels of uric acid and other related metabolites in the body.

Transport and Distribution

Within cells and tissues, 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on enzymes such as xanthine oxidase and MMP-13 . This localization is crucial for its activity and function in modulating biochemical reactions and cellular processes.

Eigenschaften

IUPAC Name |

1-methyl-6-oxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-7-2-4(5(8)9)6(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNBMNOFEWLXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626250 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

397310-83-7 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

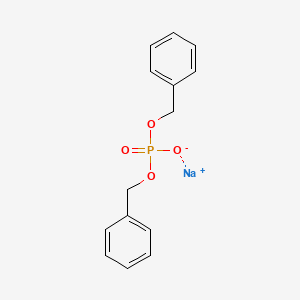

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629844.png)

![3,6,7-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1629847.png)

![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)

![Benzenesulfonic acid, 4-[2-[2,4-dihydroxy-3-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:1)](/img/structure/B1629861.png)